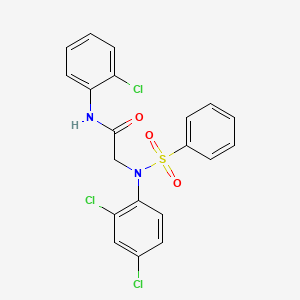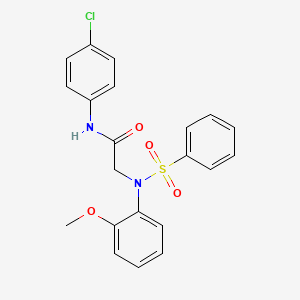![molecular formula C25H26N2O6S B3671942 ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate CAS No. 297159-57-0](/img/structure/B3671942.png)
ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
Descripción general
Descripción
Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C25H26N2O6S and its molecular weight is 482.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 482.15115773 g/mol and the complexity rating of the compound is 699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiproliferative Activity and Tumor Cell Selectivity
Ethyl 2-{[(4-methoxyphenyl)acetyl]amino}-5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate has been studied for its pronounced anti-proliferative activity and tumor cell selectivity. Specifically, a related compound, 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene (TR560), showed potential in inhibiting the proliferation of specific tumor cell types, such as leukemia/lymphoma, T-lymphoma CEM, Molt/4, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 cells, with a notable selectivity towards these tumor types (Thomas et al., 2017).
Antimicrobial and Antioxidant Properties
Another significant application is in the realm of antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates exhibited excellent antibacterial and antifungal properties. In addition, certain compounds in this class demonstrated profound antioxidant potential (Raghavendra et al., 2016).
Synthesis and Structure Elucidation as Cytotoxic Agents
In the context of developing cytotoxic agents for cancer treatment, novel thiophene and benzothiophene derivatives of this compound have been synthesized and evaluated. Some derivatives showed significant activity against tumor cell lines such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb et al., 2016).
Application in Crystallography
Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, a related compound, has been utilized in crystallography to explore interactions like N⋯π and O⋯π, which are significant in understanding molecular interactions andstructure formations. This study helps in comprehending how these interactions contribute to the molecular packing in crystals (Zhang, Wu, & Zhang, 2011).
Synthesis of Heterocyclic Systems
Ethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a compound related to this compound, has been used as a reagent in the synthesis of various heterocyclic systems. These systems include 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other complex molecules, demonstrating the versatility of this chemical class in organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Activities of Derivatives
Various derivatives of 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, closely related to the compound , have shown significant antimicrobial activities. These compounds, when synthesized and tested, exhibited both antibacterial and antifungal properties, indicating their potential use in treating microbial infections (Faty, Hussein, & Youssef, 2010).
Synthesis of Thiazoles and Their Derivatives
A study on the synthesis of thiazoles and their fused derivatives revealed the antimicrobial activities of these compounds. This research highlights the potential of this compound derivatives in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Propiedades
IUPAC Name |
ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6S/c1-5-33-25(30)21-15(2)22(23(29)26-18-8-6-7-9-19(18)32-4)34-24(21)27-20(28)14-16-10-12-17(31-3)13-11-16/h6-13H,5,14H2,1-4H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJJKDFHUPUUGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2OC)NC(=O)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-azepanyl)-2-oxoethyl]-4-bromo-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3671866.png)
![ethyl 4-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoate](/img/structure/B3671874.png)
![9-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3671875.png)
![ethyl 4-[(4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzoyl)amino]benzoate](/img/structure/B3671889.png)
![N-[4-(diethylamino)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3671897.png)


![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,5-dichlorophenyl)benzamide](/img/structure/B3671912.png)

![2-[(3-bromobenzyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B3671940.png)
![4-chloro-N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B3671947.png)
![1-[3-methoxy-4-(4-nitrophenoxy)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B3671957.png)

![2-[(anilinocarbonothioyl)amino]-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3671970.png)
